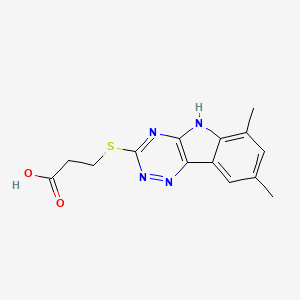
1,4-Dibromo-2,5-diiodobenceno
Descripción general
Descripción
1,4-Dibromo-2,5-diiodobenzene: is an organic compound with the molecular formula C6H2Br2I2 . It is a halogenated benzene derivative, where the benzene ring is substituted with two bromine atoms at the 1 and 4 positions and two iodine atoms at the 2 and 5 positions. This compound is a white to almost white crystalline solid and is sensitive to light .
Aplicaciones Científicas De Investigación
1,4-Dibromo-2,5-diiodobenzene is used in various scientific research applications:
Biology: It is used in the study of halogenated compounds’ interactions with biological systems.
Industry: It is used in the production of dyes, pesticides, and functional polymer materials.
Mecanismo De Acción
Target of Action
1,4-Dibromo-2,5-diiodobenzene is primarily used as a synthetic intermediate in the synthesis of various organic compounds . It plays a crucial role in the synthesis of Benzo[1,2-b:4,5-b’]dithiophene and high-crystalline medium-band-gap polymers used for organic photovoltaic cells .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it undergoes deiodination when it reacts on the surfaces of Au (111) and Ag (100), forming organometallic intermediates connected by C–Au–C and C–Ag–C linkages .
Pharmacokinetics
It’s soluble in toluene , which may influence its absorption and distribution.
Result of Action
The primary result of the action of 1,4-Dibromo-2,5-diiodobenzene is the formation of various organic compounds, including Benzo[1,2-b:4,5-b’]dithiophene and high-crystalline medium-band-gap polymers . These compounds have applications in various fields, including organic photovoltaic cells .
Action Environment
The action of 1,4-Dibromo-2,5-diiodobenzene can be influenced by environmental factors. For instance, the deiodination reaction of the compound on the surfaces of Au (111) and Ag (100) was carried out under ultra-high vacuum conditions . Additionally, the compound is light-sensitive and should be stored at 2-8°C, protected from light .
Análisis Bioquímico
Biochemical Properties
1,4-Dibromo-2,5-diiodobenzene plays a role in biochemical reactions as a synthetic intermediate. It is used in the synthesis of benzo[1,2-b:4,5-b’']dithiophene, which is a reagent in the synthesis of high-crystalline medium-band-gap polymers used for organic photovoltaic cells . The compound interacts with enzymes and proteins involved in these synthetic pathways, although specific interactions with biomolecules in biological systems are not well-documented. The nature of these interactions is primarily based on the compound’s ability to participate in halogen bonding and other non-covalent interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dibromo-2,5-diiodobenzene may change over time due to its stability and degradation. The compound is stable under standard storage conditions but may degrade under prolonged exposure to light and heat
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 1,4-dibromo-2,5-diiodobenzene typically begins with 1,4-dibromobenzene.
Nitration: The first step involves the nitration of 1,4-dibromobenzene to form 2,5-dibromonitrobenzene.
Reduction: The nitro group is then reduced to form 2,5-dibromoaniline.
Iodination: The aniline derivative undergoes iodination to form 2,5-dibromo-4-iodoaniline.
Diazotization-Iodination: Finally, the diazotization of the aniline group followed by iodination yields 1,4-dibromo-2,5-diiodobenzene.
Industrial Production Methods:
The industrial production of 1,4-dibromo-2,5-diiodobenzene involves similar steps but is optimized for large-scale synthesis. The process includes the use of concentrated sulfuric acid and iodine, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Dehalogenation: 1,4-Dibromo-2,5-diiodobenzene can undergo dehalogenation reactions, where the halogen atoms are removed. This can be achieved through thermal or catalytic processes.
Substitution: The compound can participate in substitution reactions where the bromine or iodine atoms are replaced by other functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions:
Dehalogenation: Typically involves the use of metals like gold (Au) or silver (Ag) as catalysts under ultra-high vacuum conditions.
Substitution: Common reagents include nucleophiles like amines or thiols.
Coupling Reactions: Palladium catalysts are often used in Suzuki coupling reactions.
Major Products:
Dehalogenation: Organometallic intermediates and polyphenylene chains.
Substitution: Various substituted benzene derivatives.
Coupling Reactions: Biaryl compounds.
Comparación Con Compuestos Similares
1,4-Diiodobenzene: Similar structure but lacks bromine atoms.
1,4-Dibromo-2,5-dimethylbenzene: Similar structure but has methyl groups instead of iodine atoms
4,4’-Dibromobiphenyl: Similar structure but consists of two benzene rings connected by a single bond.
Uniqueness:
1,4-Dibromo-2,5-diiodobenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which allows for a diverse range of chemical reactions and applications. The combination of these halogens provides unique reactivity patterns that are not observed in compounds with only one type of halogen .
Propiedades
IUPAC Name |
1,4-dibromo-2,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2I2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKPEQAIHJWGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456011 | |
| Record name | 1,4-Dibromo-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63262-06-6 | |
| Record name | 1,4-Dibromo-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dibromo-2,5-diiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4-Dibromo-2,5-diiodobenzene interact with metal ions to form nanostructures?
A1: Research shows that 1,4-Dibromo-2,5-diiodobenzene can undergo dehalogenation in the presence of metal ions. [] This dehalogenation allows the molecule to covalently bond with the metal ions, forming organized organometallic networks on surfaces like highly oriented pyrolytic graphite (HOPG). [] The specific shape and size of the resulting nanostructures are influenced by both the concentration of 1,4-Dibromo-2,5-diiodobenzene and the valence state of the metal ions used. []
Q2: What role does halogen bonding play in the self-assembly of 1,4-Dibromo-2,5-diiodobenzene?
A2: Before interacting with metal ions, 1,4-Dibromo-2,5-diiodobenzene molecules can initially self-assemble into nanostructures through halogen bonding. [] This suggests that the halogen atoms (bromine and iodine) in the molecule can participate in non-covalent interactions that contribute to its initial organization on a surface. Further research may elucidate the specific types of halogen bonds formed and their influence on the subsequent interaction with metal ions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
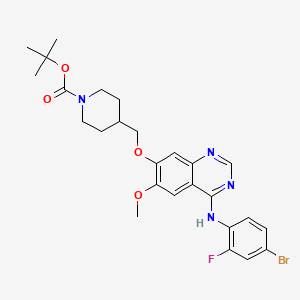
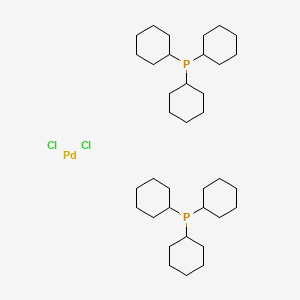





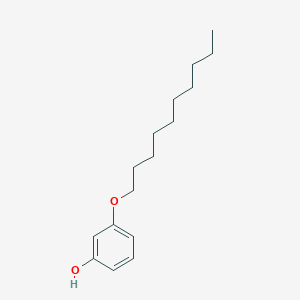
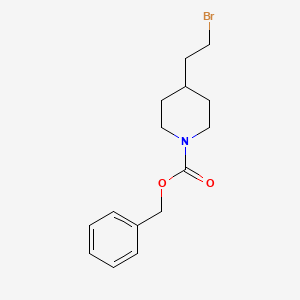

![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B1312368.png)

